molecular formula C19H18N2O B2978991 6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline CAS No. 2411264-60-1

6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline

Cat. No.: B2978991
CAS No.: 2411264-60-1
M. Wt: 290.366
InChI Key: NYWRJTGPNMDFRS-UHFFFAOYSA-N
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Description

6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.366. This compound features an isoquinoline core substituted with a benzylaziridine moiety, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

6-[(1-benzylaziridin-2-yl)methoxy]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-4-15(5-3-1)12-21-13-18(21)14-22-19-7-6-17-11-20-9-8-16(17)10-19/h1-11,18H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWRJTGPNMDFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1CC2=CC=CC=C2)COC3=CC4=C(C=C3)C=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline typically involves the reaction of isoquinoline derivatives with benzylaziridine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often involve the use of organoboron reagents, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or acetonitrile.

Industrial Production Methods

Industrial production of 6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline may involve large-scale palladium-catalyzed cross-coupling reactions, optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylaziridine moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of isoquinoline N-oxide derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted benzylaziridine derivatives.

Scientific Research Applications

6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline involves its interaction with specific molecular targets and pathways. The benzylaziridine moiety can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(1-Benzylaziridin-2-yl)methoxy]quinoline
  • 6-[(1-Benzylaziridin-2-yl)methoxy]pyridine
  • 6-[(1-Benzylaziridin-2-yl)methoxy]benzene

Uniqueness

6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to similar compounds with quinoline, pyridine, or benzene cores

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